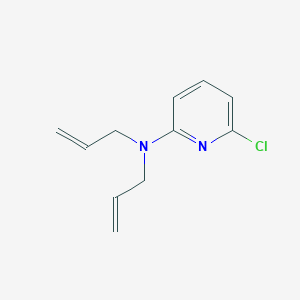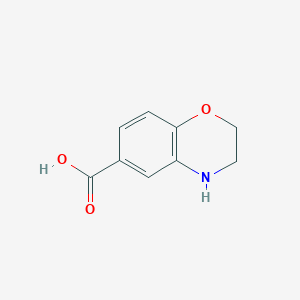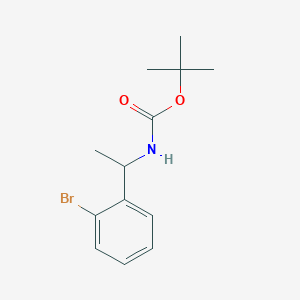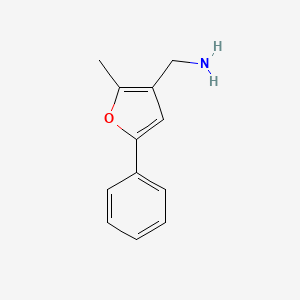
N,N-Diallyl-6-chloro-2-pyridinamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Science and Dye Removal : In the field of materials science, N,N-Diallyl-6-chloro-2-pyridinamine derivatives have been used in the development of superabsorbent hydrogels. For example, Patel and Patel (2013) developed a poly[N,N-diallyl pyrrolidinium bromide-co-N,N-dimethyl acrylamide-co-acrylic acid sodium salt] hydrogel, which showed promising results in the removal of anionic dyes from water, highlighting its potential for environmental applications (Y. N. Patel & Manish P. Patel, 2013).
Organometallic Chemistry and Catalysis : Research in organometallic chemistry has explored the interaction of this compound with various metal complexes. For instance, Barrio et al. (2004) investigated the reactions of an osmium-hexahydride complex with N-methylene-2-pyridinamine, leading to the formation of trihydride complexes. These findings are significant for understanding the mechanisms in catalysis and the design of new catalysts (Pilar Resano Barrio, Miguel A. Esteruelas & E. Oñate, 2004).
Catalytic Cyclization Chemistry : In another study, Hoyt et al. (2013) demonstrated the effectiveness of bis(imino)pyridine iron metallacyclic intermediates in iron-catalyzed cyclization reactions. This research offers insights into the redox-active nature of the bis(imino)pyridine chelate and its role in enabling catalytic cyclization chemistry (Jordan M. Hoyt, Kevin T. Sylvester, Scott P. Semproni & P. Chirik, 2013).
Synthesis of Carcinogenic Compounds : Stavenuiter et al. (1985) focused on synthesizing 5-phenyl-2-pyridinamine, a potentially carcinogenic pyrolysis product of phenylalanine. This research is crucial for understanding the formation of carcinogens in food processing and developing methods for their detection and quantification (J. Stavenuiter, M. Verrips-Kroon, E. J. Bos & J. Westra, 1985).
Corrosion Inhibition : Ali and Saeed (2001) studied the use of this compound derivatives in corrosion inhibition. Their work demonstrated that certain polymers containing these compounds could significantly inhibit corrosion in metals, highlighting their potential in materials protection (S. Ali & M. Saeed, 2001).
Propriétés
IUPAC Name |
6-chloro-N,N-bis(prop-2-enyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-3-8-14(9-4-2)11-7-5-6-10(12)13-11/h3-7H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGXOEOQIFRMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1395096.png)
![4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1395098.png)
![5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395099.png)







![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)


